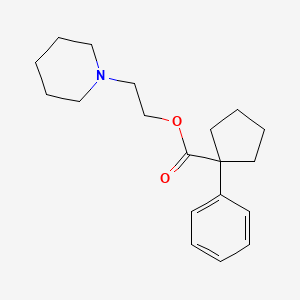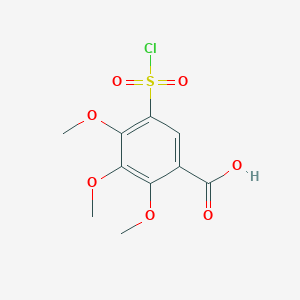
5-(Chlorosulfonyl)-2,3,4-trimethoxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Chlorosulfonyl)-2,3,4-trimethoxybenzoic acid: is an organic compound characterized by the presence of a chlorosulfonyl group attached to a benzoic acid core, which is further substituted with three methoxy groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chlorosulfonyl)-2,3,4-trimethoxybenzoic acid typically involves the chlorosulfonation of 2,3,4-trimethoxybenzoic acid. The reaction is carried out by treating 2,3,4-trimethoxybenzoic acid with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:
2,3,4-Trimethoxybenzoic acid+Chlorosulfonic acid→5-(Chlorosulfonyl)-2,3,4-trimethoxybenzoic acid
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions: 5-(Chlorosulfonyl)-2,3,4-trimethoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous bases, resulting in the formation of 2,3,4-trimethoxybenzoic acid and sulfuric acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Hydrolysis Conditions: Aqueous bases, such as sodium hydroxide or potassium hydroxide, are used to facilitate hydrolysis.
Major Products:
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Derivatives: Formed by the reaction with alcohols.
2,3,4-Trimethoxybenzoic Acid: Formed by hydrolysis.
科学的研究の応用
Chemistry: 5-(Chlorosulfonyl)-2,3,4-trimethoxybenzoic acid is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the preparation of complex molecules.
Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Sulfonamide derivatives, for example, are known for their antibacterial properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of dyes, pigments, and polymers.
作用機序
The mechanism of action of 5-(Chlorosulfonyl)-2,3,4-trimethoxybenzoic acid primarily involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form sulfonamide and sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
類似化合物との比較
- 5-(Chlorosulfonyl)-2-fluorobenzoic acid
- 2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid
- 5-(Chlorosulfonyl)salicylic acid
Comparison: Compared to similar compounds, 5-(Chlorosulfonyl)-2,3,4-trimethoxybenzoic acid is unique due to the presence of three methoxy groups on the benzoic acid core. These methoxy groups can influence the compound’s reactivity and solubility, making it distinct in terms of its chemical behavior and potential applications. The presence of multiple electron-donating methoxy groups can also affect the compound’s electronic properties, potentially enhancing its reactivity in certain chemical reactions.
特性
CAS番号 |
926251-22-1 |
|---|---|
分子式 |
C10H11ClO7S |
分子量 |
310.71 g/mol |
IUPAC名 |
5-chlorosulfonyl-2,3,4-trimethoxybenzoic acid |
InChI |
InChI=1S/C10H11ClO7S/c1-16-7-5(10(12)13)4-6(19(11,14)15)8(17-2)9(7)18-3/h4H,1-3H3,(H,12,13) |
InChIキー |
FZXYMIDUKWFJMD-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1C(=O)O)S(=O)(=O)Cl)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]-3-(5-methyltetrazol-2-yl)adamantane-1-carbohydrazide](/img/structure/B14169040.png)
![4'-Chloro-5-methoxy[1,1'-biphenyl]-3-ol](/img/structure/B14169042.png)
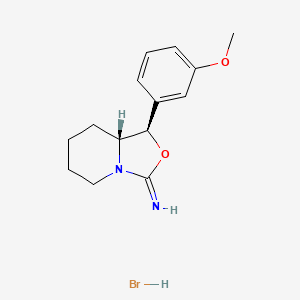

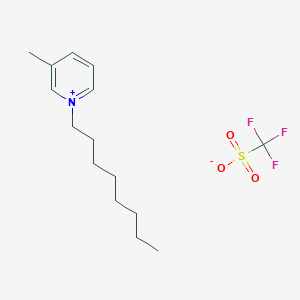
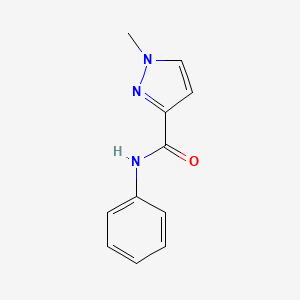

![2-[(2,3-Dimethoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B14169091.png)

![3-chloro-4-ethoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B14169101.png)

![6-Chloroimidazo[1,2-A]pyrazine-8-carboxylic acid](/img/structure/B14169110.png)
![1-(3,4-Dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14169114.png)
